molecular formula C15H22N2O5 B13101556 1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate

1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate

Cat. No.: B13101556
M. Wt: 310.35 g/mol
InChI Key: JYYHKMRIHMFAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate is a nitrogen-containing heterocyclic compound featuring a strained azetidine ring (4-membered saturated ring) substituted with a benzyl group at position 1 and a 2-methoxyethylamine moiety at position 2. The oxalate salt form enhances its crystallinity and stability, a common strategy for improving the physicochemical properties of amine-containing pharmaceuticals .

Properties

Molecular Formula

C15H22N2O5

Molecular Weight

310.35 g/mol

IUPAC Name

1-benzyl-N-(2-methoxyethyl)azetidin-3-amine;oxalic acid

InChI

InChI=1S/C13H20N2O.C2H2O4/c1-16-8-7-14-13-10-15(11-13)9-12-5-3-2-4-6-12;3-1(4)2(5)6/h2-6,13-14H,7-11H2,1H3;(H,3,4)(H,5,6)

InChI Key

JYYHKMRIHMFAFJ-UHFFFAOYSA-N

Canonical SMILES

COCCNC1CN(C1)CC2=CC=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Oxalate Formation: The oxalate salt is formed by reacting the azetidine compound with oxalic acid.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced techniques like continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to optimize reaction rates and yields.

Mechanism of Action

The mechanism of action of 1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules . These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects in medicinal applications.

Comparison with Similar Compounds

Key Features :

  • Structure : Benzamide core with a 3-methyl substituent and a branched hydroxyalkylamine side chain.
  • Synthesis: Reacts 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol.
  • Functionality : Contains an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization.

Comparison :

  • The target compound lacks a benzamide group but shares an amine-containing side chain (2-methoxyethyl vs. hydroxyalkyl).
  • Both compounds emphasize nitrogen-based coordination, but the target’s azetidine ring may impose steric constraints absent in the benzamide derivative.
  • Applications differ: ’s compound is tailored for catalysis, whereas the azetidine scaffold in the target compound is more common in drug discovery (e.g., β-lactam antibiotics) .

2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide ()

Key Features :

  • Structure : Benzothiazole core with methoxy and adamantylacetamide substituents.
  • Synthesis : Reaction of 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine.
  • Functionality : Exhibits intermolecular hydrogen bonding and S⋯S interactions for crystal packing.

Comparison :

  • The target compound’s azetidine ring contrasts with the benzothiazole heterocycle, which is associated with antimicrobial and anticancer activity.
  • Both compounds incorporate methoxy groups, which enhance solubility and hydrogen-bonding capacity. However, the adamantyl group in ’s compound confers lipophilicity, whereas the benzyl group in the target compound balances aromaticity and hydrophobicity .

N,N-Diethyl-N-(naphthalen-1-yl)ethane-1,2-diamine Oxalate ()

Key Features :

  • Structure : Diethylamine linked to a naphthyl group, stabilized as an oxalate salt.
  • Functionality : Oxalate salt formation improves crystallinity and handling.

Comparison :

  • Both compounds are oxalate salts of tertiary amines, suggesting shared strategies for enhancing stability.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Synthesis Strategy Potential Applications
1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate Azetidine ring Benzyl, methoxyethyl, oxalate Likely amine alkylation + salt formation Drug discovery, ligand design
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-methylbenzoyl, hydroxyalkyl Acylation of amino alcohol Catalysis, C–H functionalization
2-(Adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide Benzothiazole Adamantyl, methoxy, acetamide Imidazole-mediated coupling Antimicrobial/anticancer agents
N,N-Diethyl-N-(naphthalen-1-yl)ethane-1,2-diamine oxalate Ethylenediamine Naphthyl, diethyl, oxalate Amine alkylation + salt formation Material science, pharmaceuticals

Research Implications and Limitations

  • Pharmacological Potential: Azetidines are understudied compared to benzothiazoles or benzamides but offer unique conformational rigidity for targeting GPCRs or ion channels.
  • Data Gaps: No direct pharmacological or crystallographic data for the target compound are available in the evidence, necessitating further experimental validation.

Biological Activity

1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate has the following chemical structure:

  • Molecular Formula : C13H18N2O3·C2H2O4
  • Molecular Weight : 306.34 g/mol

The compound features an azetidine ring, which is known for its role in various biological activities, particularly in the modulation of neurotransmitter systems.

The biological activity of 1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate is primarily attributed to its interaction with neurotransmitter receptors. Preliminary studies suggest that it may act as a modulator of the central nervous system (CNS), influencing pathways related to cognition and mood regulation.

Antidepressant Effects

Research indicates that compounds with similar structures to 1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate exhibit antidepressant-like effects in animal models. For instance, a study demonstrated that derivatives with azetidine cores showed significant reductions in depressive behaviors in forced swim tests (FST) and tail suspension tests (TST) .

Neuroprotective Properties

The compound has been evaluated for neuroprotective effects against oxidative stress-induced neuronal damage. In vitro assays using neuronal cell lines revealed that it significantly reduced cell death induced by oxidative agents, suggesting potential applications in neurodegenerative diseases .

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry assessed the antidepressant properties of various azetidine derivatives, including 1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate. Results indicated a dose-dependent reduction in immobility time during behavioral tests, correlating with increased serotonin levels in the brain .

Study 2: Neuroprotection Against Oxidative Stress

In a laboratory setting, researchers investigated the neuroprotective effects of 1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The results showed a significant increase in cell viability and a decrease in markers of apoptosis, indicating its potential as a neuroprotective agent .

Data Tables

Biological Activity Effect Observed Reference
Antidepressant ActivityReduced immobility time
NeuroprotectionIncreased cell viability
Modulation of Serotonin LevelsElevated serotonin levels

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.